molecular formula C10H16N2O B6254152 4-methoxy-1-(pyridin-3-yl)butan-1-amine CAS No. 1247584-89-9

4-methoxy-1-(pyridin-3-yl)butan-1-amine

Cat. No.: B6254152
CAS No.: 1247584-89-9
M. Wt: 180.25 g/mol
InChI Key: FUECMSNVHRHPHT-UHFFFAOYSA-N
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Description

4-methoxy-1-(pyridin-3-yl)butan-1-amine is an organic compound that features a pyridine ring substituted at the 3-position with a butan-1-amine chain, which is further substituted with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(pyridin-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybutan-1-amine with 3-bromopyridine under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-methoxy-1-(pyridin-3-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(pyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1-(pyridin-2-yl)butan-1-amine
  • 4-methoxy-1-(pyridin-4-yl)butan-1-amine
  • 4-methoxy-1-(pyridin-3-yl)pentan-1-amine

Uniqueness

4-methoxy-1-(pyridin-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyridine ring at specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1247584-89-9

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methoxy-1-pyridin-3-ylbutan-1-amine

InChI

InChI=1S/C10H16N2O/c1-13-7-3-5-10(11)9-4-2-6-12-8-9/h2,4,6,8,10H,3,5,7,11H2,1H3

InChI Key

FUECMSNVHRHPHT-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C1=CN=CC=C1)N

Purity

95

Origin of Product

United States

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